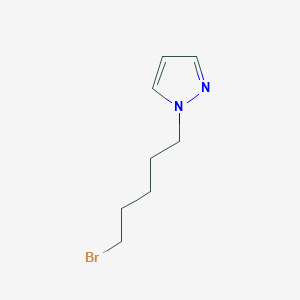
2-Methylalanine-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylalanine-d6 Hydrochloride is a labeled alanine derivative with the molecular formula C4H4D6ClNO2 and a molecular weight of 145.62 g/mol . This compound is primarily used in research settings, particularly in proteomics and stable isotope labeling studies.
準備方法
The synthesis of 2-Methylalanine-d6 Hydrochloride involves several steps. One method includes condensing 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride
化学反応の分析
2-Methylalanine-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-Methylalanine-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Researchers use it to investigate metabolic pathways and protein synthesis.
Medicine: It aids in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 2-Methylalanine-d6 Hydrochloride involves its incorporation into metabolic pathways as a labeled analog of alanine. This allows researchers to trace and study the compound’s interactions and transformations within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
類似化合物との比較
2-Methylalanine-d6 Hydrochloride can be compared with other similar compounds, such as:
2-Methylalanine: The non-deuterated form of the compound.
2,2-Dimethylglycine: Another derivative of alanine with similar properties.
2-Amino-2-methylpropanoic acid: A structurally related compound with different labeling.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways .
特性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
145.62 g/mol |
IUPAC名 |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3; |
InChIキー |
QFHPUEPQOHXZSF-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl |
正規SMILES |
CC(C)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


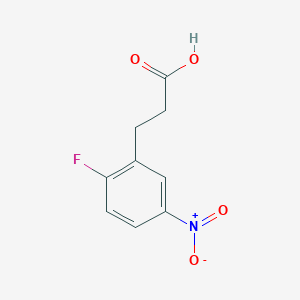
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
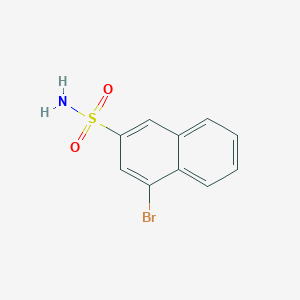
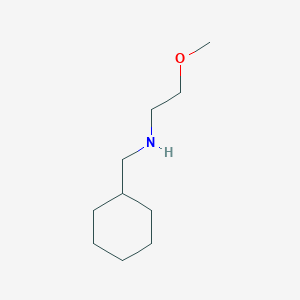
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)

![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
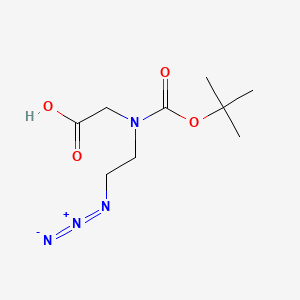
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
